Viscidulin I

Catalog No.
S620515
CAS No.
92519-95-4
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viscidulin I

CAS Number

92519-95-4

Product Name

Viscidulin I

IUPAC Name

2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H

InChI Key

NULZZCUABWZIRV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Synonyms

3,5,7,2',6'-pentahydroxyflavone

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Antioxidant Activity:

Viscidulin I, a type of flavonoid found in various plants, has been shown to possess significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health problems.

One study, published in the journal "Food & Function," found that Viscidulin I exhibited potent antioxidant activity, inhibiting the formation of free radicals and protecting against oxidative stress in human liver cells []. This suggests its potential role in preventing or managing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Antibacterial Activity:

Research suggests that Viscidulin I may also possess antibacterial properties. A study published in "Natural Product Communications" reported that Viscidulin I displayed significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. This finding suggests its potential application in the development of novel antibacterial agents to combat antibiotic-resistant bacteria.

Anti-inflammatory Activity:

Viscidulin I has also been investigated for its potential anti-inflammatory properties. Studies have shown that it can suppress the production of inflammatory mediators, such as cytokines and nitric oxide, which contribute to inflammation and various diseases.

A study published in "BioMed Research International" demonstrated the anti-inflammatory activity of Viscidulin I in lipopolysaccharide-induced inflammation in mice []. This suggests its potential application in the development of new anti-inflammatory drugs for treating inflammatory conditions like arthritis and inflammatory bowel disease.

Other Potential Applications:

While the research on Viscidulin I is still ongoing, its potential applications extend beyond the aforementioned areas. Some studies have explored its potential role in:

  • Neuroprotection: Protecting brain cells from damage and promoting neurogenesis (growth of new neurons) [].
  • Anticancer effects: Inhibiting the proliferation and migration of cancer cells.
  • Diabetes management: Improving insulin sensitivity and glucose uptake.

Viscidulin I is a naturally occurring flavonoid compound isolated from the roots of Scutellaria viscidula, a plant known for its medicinal properties. The chemical structure of Viscidulin I is characterized as 5,7,2',6'-Tetrahydroxyflavonol, with the molecular formula C₁₅H₁₀O₇ and a molecular weight of approximately 302 g/mol. This compound is part of a larger class of flavonoids known for their diverse biological activities and therapeutic potential .

Typical of flavonoids, including oxidation and reduction processes, as well as conjugation reactions with other biomolecules. These reactions can significantly affect its biological activity and stability. For instance, the hydroxyl groups present in its structure can undergo methylation or glycosylation, modifying its solubility and reactivity .

Viscidulin I exhibits a range of biological activities, including:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that Viscidulin I can inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases .
  • Antimicrobial Properties: Viscidulin I has demonstrated efficacy against various pathogens, suggesting its use in antimicrobial applications .

In specific assays, Viscidulin I showed an affinity for glypican-3, a protein implicated in cancer biology, with an IC₅₀ value indicating significant interaction strength .

The synthesis of Viscidulin I can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from the roots of Scutellaria viscidula using solvents such as methanol or ethanol. This process typically includes steps like maceration or ultrasonication to enhance yield .
  • Chemical Synthesis: Laboratory synthesis may also be employed using starting materials that undergo specific reactions to form Viscidulin I. This often involves controlled conditions to ensure the correct formation of the flavonoid structure

    Viscidulin I has potential applications in various fields:

    • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may serve as an active ingredient in formulations aimed at treating chronic diseases.
    • Cosmetics: Its antioxidant effects make it a candidate for inclusion in skincare products to combat oxidative damage.
    • Food Industry: As a natural preservative due to its antimicrobial properties, Viscidulin I could be used to enhance food safety and shelf life .

Interaction studies have focused on Viscidulin I's binding affinity with various biological targets. Notably, it has shown significant interaction with glypican-3, which plays a role in cell signaling and tumor growth. The compound's ability to modulate these interactions suggests a potential role in cancer therapeutics . Additionally, studies using surface plasmon resonance have quantified its binding affinities and kinetics with target proteins, further elucidating its mechanism of action .

Viscidulin I shares structural similarities with other flavonoids, which can be compared based on their chemical structures and biological activities. Here are some similar compounds:

Compound NameChemical StructureBiological Activity
Viscidulin II5,2',6'-Trihydroxy-7,8-dimethoxyflavoneAnti-inflammatory and antioxidant
Viscidulin III5,7,3',6'-Tetrahydroxy-8,2'-dimethoxyflavoneAntimicrobial properties
Baicalein5,6,7-TrihydroxyflavoneAntiviral and anti-inflammatory
Wogonin5,7-Dihydroxy-8-flavoneAntioxidant and anti-cancer effects

Uniqueness of Viscidulin I:
Viscidulin I is distinguished by its specific hydroxylation pattern (5,7,2',6'-) which contributes to its unique biological profile compared to other flavonoids. Its specific interactions with glypican-3 also highlight its potential therapeutic applications in oncology that may not be shared by closely related compounds .

XLogP3

1.5

Appearance

Yellow powder

Other CAS

92519-95-4

Wikipedia

Viscidulin I

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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